2,4'-Dibromodiphenyl ether

描述

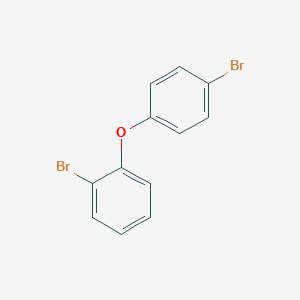

2,4′-Dibromodiphenyl ether (BDE-7) is a dibrominated congener of polybrominated diphenyl ethers (PBDEs), a class of flame retardants widely used in plastics, textiles, and electronics. Structurally, it contains bromine atoms at the 2- and 4′-positions on the biphenyl ether backbone (Figure 1). BDE-7 is identified as a common intermediate in the degradation of higher-brominated PBDEs like BDE-47 (2,2′,4,4′-tetrabromodiphenyl ether) . Studies highlight its role in oxidative stress, DNA damage, and inhibition of antioxidant enzymes such as superoxide dismutase (SOD) in marine species like Gadus macrocephalus .

准备方法

Bromination of Diphenyl Ether: Isomer Selectivity and Mechanistic Insights

The electrophilic bromination of diphenyl ether serves as the foundational method for synthesizing dibromodiphenyl ether isomers. The oxygen bridge in diphenyl ether activates the aromatic rings toward electrophilic substitution, with bromine preferentially attacking the para positions under mild conditions. However, kinetic and thermodynamic factors can shift selectivity toward ortho substitution, leading to 2,4′-dibromodiphenyl ether as a secondary product .

Neat Bromination Without Catalysts

The uncatalyzed "neat" bromination process, as described in EP0341295A1 , involves reacting diphenyl ether with a slight stoichiometric excess of bromine (4–10%) at temperatures ranging from 20°C to 70°C . This method prioritizes 4,4′-isomer formation (>99% purity) but yields trace amounts (~0.4%) of 2,4′-dibromodiphenyl ether due to incomplete regioselectivity. Key parameters include:

-

Temperature Profile : Initial bromination at 20°C with gradual heating to 60°C to maintain a liquid reaction medium.

-

Bromine Excess : Limited to ≤10% to minimize polybromination byproducts.

-

Agitation : Continuous stirring ensures homogeneous mixing and mitigates localized overheating.

Table 1: Neat Bromination Conditions and Isomer Distribution

| Parameter | Value/Range | 4,4′-Isomer Purity | 2,4′-Isomer Content |

|---|---|---|---|

| Bromine Excess | 4–10% | 99.4% | 0.4% |

| Temperature Range | 20°C → 60°C | 99.4% | 0.4% |

| Reaction Time | 4–6 hours | 99.4% | 0.4% |

The absence of catalysts in this method suppresses ortho-bromination, favoring para-substitution due to steric and electronic effects .

Post-Reaction Purification and Isolation

Isolating 2,4′-dibromodiphenyl ether from isomer mixtures requires advanced separation techniques due to its low concentration in typical reaction outputs.

Methanol Digestion and Recrystallization

In EP0341295A1 , methanol digestion of the crude bromination product removes unreacted bromine and solubilizes polar impurities, leaving 4,4′-dibromodiphenyl ether as a crystalline solid. The 2,4′-isomer, being more soluble in methanol, remains in the mother liquor but is rarely recovered due to its negligible quantity .

Solvent-Based Fractional Crystallization

CN101121644B outlines recrystallization protocols using solvents like toluene, xylene, or chlorobenzene to purify 4,4′-dibromodiphenyl ether . Adjusting solvent polarity and cooling rates could theoretically isolate 2,4′-dibromodiphenyl ether, though no explicit methods are detailed in the reviewed patents.

Challenges in Targeted Synthesis of 2,4′-Dibromodiphenyl Ether

The lack of direct synthetic routes to 2,4′-dibromodiphenyl ether in industrial patents underscores three key challenges:

-

Thermodynamic Preference for Para-Substitution : The para position’s lower steric strain and higher stability dominate under most conditions.

-

Byproduct Management : Even with catalysts, ortho-bromination rarely exceeds 1–2% yield without compromising reaction efficiency.

-

Purification Complexity : Similar physical properties (e.g., melting points, solubility) between isomers complicate large-scale isolation.

化学反应分析

Types of Reactions: 2,4’-Dibromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form brominated phenols and other oxidation products.

Reduction: Reduction reactions can lead to the formation of less brominated diphenyl ethers or diphenyl ether itself.

Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Brominated phenols and quinones.

Reduction: Less brominated diphenyl ethers or diphenyl ether.

Substitution: Functionalized diphenyl ethers with various substituents

科学研究应用

Flame Retardant Applications

Overview:

2,4'-Dibromodiphenyl ether is primarily employed as a flame retardant in various materials. Its ability to suppress combustion makes it suitable for use in textiles, electronics, and construction materials.

Key Uses:

- Textiles: Incorporated into fabrics to enhance fire resistance.

- Electronics: Used in circuit boards and casings to prevent ignition.

- Building Materials: Added to insulation and other materials to meet fire safety standards.

Environmental Research

Environmental Impact Studies:

Research has highlighted the persistence of PBDEs, including this compound, in the environment. Studies have focused on their bioaccumulation in aquatic organisms and potential toxic effects on wildlife.

Case Studies:

- A study conducted by Cooper et al. examined the presence of PBDEs in environmental samples using advanced analytical techniques like high-resolution gas chromatography-mass spectrometry (GC-MS) . This research underscores the importance of monitoring these compounds due to their potential ecological risks.

- Another significant investigation assessed the levels of PBDEs in human breast milk, revealing concerning concentrations of this compound and its congeners .

Health Assessments

Toxicological Studies:

Research has indicated that exposure to PBDEs can lead to various health issues. Studies have investigated their endocrine-disrupting capabilities and potential neurodevelopmental impacts.

Findings:

- Research published in Acta Bio-medica highlighted the adverse effects of PBDE exposure on liver function and thyroid hormone levels .

- A study focusing on the affinity of PBDEs for thyroid hormone receptors demonstrated that compounds like this compound could disrupt normal hormonal functions .

Material Science Applications

Polymer Engineering:

In material science, this compound is utilized as a processing aid in polymer formulations. Its incorporation into plastics enhances fire resistance while maintaining mechanical properties.

Applications:

- Polyurethane Foams: Used as an additive to improve flame retardancy without compromising flexibility.

- Epoxy Resins: Incorporated into formulations for aerospace applications where fire safety is critical.

Analytical Chemistry

Detection and Quantification:

The analysis of this compound in environmental and biological samples is crucial for understanding its distribution and effects.

Techniques Used:

作用机制

The mechanism of action of 2,4’-Dibromodiphenyl ether involves its interaction with biological molecules. It can bind to and disrupt the function of enzymes and receptors, leading to various biological effects. For example, it can interfere with hormone receptors, leading to endocrine disruption. The compound can also undergo metabolic transformations in the body, forming reactive intermediates that can cause cellular damage .

相似化合物的比较

Structural and Reactivity Differences

BDE-7 is compared to other di-BDE congeners (Table 1):

- BDE-5 (2,3-dibromodiphenyl ether) : Bromines at adjacent ortho/meta positions.

- BDE-12 (3,4-dibromodiphenyl ether) : Bromines at adjacent meta/para positions.

- BDE-15 (4,4′-dibromodiphenyl ether) : Bromines symmetrically positioned on both rings.

Key Findings :

- Debromination Pathways: BDE-7 undergoes slower debromination by nanoscale zerovalent iron (nZVI) compared to BDE-5 and BDE-12, producing fewer fully debrominated products (diphenyl ether, DE) and more mono-BDE intermediates . BDE-5 and BDE-12 degrade faster due to adjacent bromines, enabling simultaneous debromination . BDE-15 is resistant to microbial degradation by Sphingomonas sp. SS33, yielding 4-bromophenol and 4-bromocatechol instead of mineralization .

- Hydroxylation: BDE-47 degrades into hydroxylated derivatives like 2′-OH-BDE-7 under oxidative conditions, while BDE-7 itself can form 2,4-dibromophenol via microbial action .

Table 1: Structural and Degradation Properties of Di-BDE Congeners

Toxicity Profiles

Table 2: Toxicity Comparisons in Model Organisms

Notes:

- Contradiction in Toxicity Data : states dibromodiphenyl ether (including BDE-7) is the "most toxic" based on enzyme inhibition, yet its LC50 value (96-hour exposure in G. macrocephalus) is higher than tetra- and deca-BDEs, suggesting lower acute toxicity. This discrepancy highlights context-dependent toxicity metrics .

- BDE-15 exhibits significant growth inhibition in marine diatoms, indicating ecological risks in phytoplankton .

Environmental Behavior and Bioaccumulation

- Persistence: BDE-7 is less persistent than higher brominated PBDEs (e.g., BDE-47) but more persistent than mono-BDEs due to its intermediate debromination rate . BDE-15 shows temperature-dependent bacterial degradation; its ecological impact varies with environmental conditions .

- Bioaccumulation: PBDEs accumulate in lipid-rich tissues.

生物活性

2,4'-Dibromodiphenyl ether (CAS Number: 171977-44-9) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various consumer products. This compound has garnered attention due to its potential biological activity and environmental impact. Understanding its biological effects is crucial for evaluating its safety and regulatory status.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₂H₈Br₂O

- Molecular Weight : 295.00 g/mol

- Structure : Contains two bromine atoms at the 2 and 4' positions of the diphenyl ether backbone.

Toxicological Profile

Research indicates that this compound exhibits various toxicological effects:

- Acute Toxicity : Studies show low acute toxicity in animal models, with no significant dermal or eye irritation observed .

- Chronic Effects : Long-term exposure has been linked to liver degeneration and neurobehavioral changes in neonatal mice . A notable study highlighted that exposure during critical developmental windows could lead to significant behavioral disturbances .

Endocrine Disruption

There is growing evidence that PBDEs, including this compound, may act as endocrine disruptors. They can interfere with thyroid hormone signaling pathways, which are critical for normal development and metabolic processes:

- Thyroid Hormone Disruption : Animal studies have demonstrated altered thyroid hormone levels following exposure to PBDEs, raising concerns about their potential role in developmental disorders .

Bioaccumulation and Environmental Impact

This compound is known to bioaccumulate in living organisms. Research indicates that it can biomagnify through food chains, posing risks to wildlife and potentially humans:

- Bioaccumulation Factors (BAF) : Studies report log BAF values exceeding 5 for certain PBDE congeners, indicating high potential for accumulation in biological tissues .

Neurodevelopmental Impact

A significant case study examined the neurodevelopmental impacts of PBDE exposure in mice. Neonatal mice exposed to varying doses of this compound exhibited marked changes in locomotion and cognitive functions compared to control groups. Behavioral assessments indicated a clear dose-response relationship, with higher doses correlating with more pronounced deficits .

Human Exposure Assessment

A study assessing human exposure to PBDEs found detectable levels of this compound in serum samples from various demographics. The findings highlighted higher concentrations among younger populations, suggesting increased vulnerability during critical developmental phases .

属性

IUPAC Name |

1-bromo-2-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQLQJZMLISKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577712 | |

| Record name | 1-Bromo-2-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-71-8 | |

| Record name | 2,4'-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A4Y12XE21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。